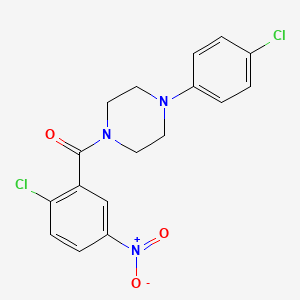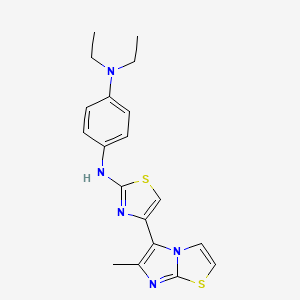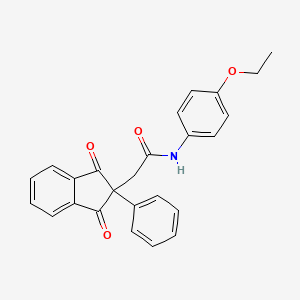![molecular formula C21H18BrNO4 B3441688 Ethyl [(3-acetyl-6-bromo-4-phenylquinolin-2-yl)oxy]acetate](/img/structure/B3441688.png)
Ethyl [(3-acetyl-6-bromo-4-phenylquinolin-2-yl)oxy]acetate
Vue d'ensemble
Description
Ethyl [(3-acetyl-6-bromo-4-phenylquinolin-2-yl)oxy]acetate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes an ethyl ester group, a bromine atom, and a phenyl group attached to a quinoline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl [(3-acetyl-6-bromo-4-phenylquinolin-2-yl)oxy]acetate typically involves multi-step organic reactions. One common method includes the bromination of 3-acetyl-4-phenylquinoline, followed by esterification with ethyl acetate. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Industrial methods also focus on optimizing reaction conditions to minimize by-products and ensure consistent quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in a de-brominated product.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as potassium carbonate, and solvents like dimethylformamide.
Major Products Formed:
Oxidation: Quinoline N-oxides
Reduction: De-brominated quinoline derivatives
Substitution: Various substituted quinoline derivatives, depending on the nucleophile used
Applications De Recherche Scientifique
Ethyl [(3-acetyl-6-bromo-4-phenylquinolin-2-yl)oxy]acetate has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex quinoline derivatives, which are valuable in organic synthesis and medicinal chemistry.
Biology: The compound’s derivatives exhibit potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of Ethyl [(3-acetyl-6-bromo-4-phenylquinolin-2-yl)oxy]acetate involves its interaction with specific molecular targets. The bromine and phenyl groups play a crucial role in binding to active sites of enzymes or receptors, modulating their activity. The compound can also participate in redox reactions, influencing cellular pathways and signaling mechanisms.
Comparaison Avec Des Composés Similaires
- Ethyl 2-(4-bromophenyl)acetate
- Ethyl (4-bromo-2-fluorobenzoyl)acetate
- Ethyl 2-(4-ethoxyphenoxy)acetate
Comparison: Ethyl [(3-acetyl-6-bromo-4-phenylquinolin-2-yl)oxy]acetate stands out due to its unique quinoline core, which imparts distinct chemical and biological properties. Unlike simpler esters, this compound offers a versatile platform for further functionalization and exploration in various research fields.
Propriétés
IUPAC Name |
ethyl 2-(3-acetyl-6-bromo-4-phenylquinolin-2-yl)oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNO4/c1-3-26-18(25)12-27-21-19(13(2)24)20(14-7-5-4-6-8-14)16-11-15(22)9-10-17(16)23-21/h4-11H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQSFMGQHNLGBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=NC2=C(C=C(C=C2)Br)C(=C1C(=O)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 3-amino-6-cyclopropyl-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3441610.png)
![2-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE](/img/structure/B3441614.png)
![(2E)-3-(2,4-dichlorophenyl)-1-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B3441617.png)




![3-(3,4-dichlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B3441651.png)


![4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2,5,6-trimethylthieno[2,3-d]pyrimidine](/img/structure/B3441667.png)
![3,6-diamino-2-(4-bromobenzoyl)-4-(2-methylphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B3441671.png)
![6-Cyclopropyl-4-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B3441677.png)
![N-[3-[(2,4-dichlorobenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide](/img/structure/B3441683.png)
